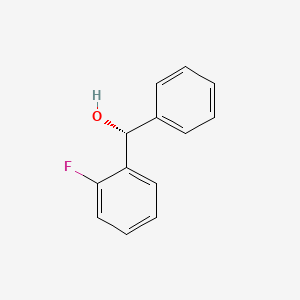

(R)-(2-fluorophenyl)(phenyl)methanol

Descripción general

Descripción

Phenols are compounds possessing one or more aromatic rings with one or more hydroxyl groups . They are broadly distributed in the plant kingdom and are the most abundant secondary metabolites of plants . Phenolics are widespread constituents of plant foods and beverages .

Synthesis Analysis

Methanol synthesis from CO2 hydrogenation has been a topic of interest . The application of photocatalytic CO2 reduction (PCCR) to methanol enables the generation of solar energy while reducing CO2 .Molecular Structure Analysis

Phenols react with active metals such as sodium, potassium, etc. to form the corresponding phenoxide . In phenol, the sp2 hybridized carbon of the benzene ring attached directly to the hydroxyl group acts as an electron-withdrawing group .Chemical Reactions Analysis

In a mass spectrometer, alcohols fragment in two characteristic ways: alpha cleavage and dehydration .Physical And Chemical Properties Analysis

Phenolics contribute to the bitterness and astringency of fruit and fruit juices, because of the interaction between phenolics, mainly procyanidin, and the glycoprotein in saliva .Aplicaciones Científicas De Investigación

Ether Synthesis

“®-2-Fluorobenzhydrol” is a type of ether compound. Ethers have been synthesized by different protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, and others . These ethers have applications in various fields such as agrochemicals (herbicides and fungicides), chemical engineering, pharmaceuticals, and food .

Phenolic Antioxidants

Phenolic compounds, which include “®-2-Fluorobenzhydrol”, have applications as antioxidants in foods, used in dairy products, and as food additives .

Local Anaesthetic and Antimicrobial Agent

Benzyl alcohol, a compound similar to “®-2-Fluorobenzhydrol”, can be used as a local anaesthetic and also as an antimicrobial agent . It’s possible that “®-2-Fluorobenzhydrol” could have similar applications.

Dielectric Solvent

Benzyl alcohol can serve as a dielectric solvent for the reconfiguration of some nanowires via dielectrophoresis . “®-2-Fluorobenzhydrol” might also serve as a dielectric solvent due to its similar structure.

Research and Experimental Development

“®-2-Fluorobenzhydrol” could be used in research and experimental development. It could be used to study the properties of similar compounds and their reactions .

Translational Medicine

“®-2-Fluorobenzhydrol” could potentially be used in translational medicine, which seeks to develop targeted and personalized treatments by studying the molecular and cellular mechanisms underlying complex diseases .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(R)-(2-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVMEOPYDLEHBR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(2-fluorophenyl)(phenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424569.png)

![2,6-Diazaspiro[4.5]decane](/img/structure/B3424589.png)